Methyl 5-oxopentanoate
Overview
Description
Methyl 5-oxopentanoate is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .
The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Chemical Reactions Analysis
This compound has been used in novel single-step reactions via two different base-catalysed Michael additions . It has also been demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 189.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.5±3.0 kJ/mol, a flash point of 72.1±22.7 °C, and an index of refraction of 1.410 .Scientific Research Applications
Photodynamic Therapy in Dermatology
Methyl 5-oxopentanoate, as a component of methyl‐5‐aminolaevulinate (MAL), is used in photodynamic therapy (PDT) for treating actinic keratosis (AK), a pre-cancerous skin condition. PDT with MAL has been acknowledged as a first-line therapy for AK and is also an option for treating other neoplastic skin diseases (Dirschka et al., 2012).
Applications in Membrane Technology
This compound, specifically Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate (Rhodiasolv Ⓡ PolarClean), is utilized in fabricating poly(vinylidine fluoride) (PVDF) hollow fiber membranes. These membranes are significant for their high water permeability and porous structure, making them useful in various industrial applications (Hassankiadeh et al., 2015).
Alternative to Hazardous Solvents
Rhodiasolv®Polarclean, containing Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, is a promising alternative to common hazardous solvents in chemical processes. It is a water-soluble polar solvent with unique properties, offering a safer and more environmentally friendly option for various industrial applications (Randová et al., 2016).
Biological Studies
This compound is also studied in biological contexts, such as understanding its metabolism in pancreatic islets. These studies provide insights into cellular processes and can have implications in medical research and treatment strategies for diseases like diabetes (Hutton et al., 1979).
Chemical Synthesis
In the field of organic chemistry, this compound is used in various synthetic routes. For instance, it's involved in the synthesis of specific compounds like 5-Amino-4-oxopentanoic acid hydrochloride, which has potential applications in pharmaceutical and chemical industries (Konarev et al., 2007).
Safety and Hazards
Methyl 5-oxopentanoate is classified as an eye irritant, Category 2 . It causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Methyl 5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . Broad opportunities for this green solvent in membrane science were identified, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable . Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of this compound as a green solvent .
Mechanism of Action
Target of Action
Methyl 5-oxopentanoate is primarily used as a green solvent . It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions in a more environmentally friendly manner. It has been demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .
Action Environment
The efficacy and stability of this compound as a solvent can be influenced by environmental factors such as temperature and pressure. Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility, and NMR residual shifts have been determined to facilitate its uptake as a green solvent .
properties
IUPAC Name |
methyl 5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTZROCKNUIONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209011 | |
Record name | Pentanoic acid, 5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6026-86-4 | |
Record name | Pentanoic acid, 5-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006026864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Methyl 5-oxopentanoate is frequently employed as a versatile building block in organic synthesis. For instance, it can act as a starting material for synthesizing enantiopure trans-3,4-disubstituted piperidines, which are crucial components in various pharmaceuticals, including the antidepressant paroxetine. []
A: Yes, traditional solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) used in membrane fabrication can have detrimental environmental and health impacts. They are often toxic, slow to biodegrade, and flammable, necessitating strict safety protocols. []
A: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, marketed as Rhodiasolv PolarClean, presents itself as a greener alternative. It's bio-derived, biodegradable, non-flammable, and nonvolatile, making it a safer and more environmentally friendly option. [, ]
A: Research shows that PolarClean can be used to fabricate polysulfone ultrafiltration membranes. These membranes, notably, displayed desirable characteristics like sponge-like pores, high water flux values (176.0 ± 8.8 LMH), and commendable solute rejection rates (99.0 ± 0.51%). []
A: Yes, PolarClean has shown remarkable efficacy in the liquid-phase exfoliation of layered materials such as WS2, MoS2, and graphene. []
A: Compared to a standard solvent like NMP, PolarClean yielded significantly more few-layer flakes (thickness < 5 nm) - an increase of about 350% - while maintaining similar lateral sizes and yields. Furthermore, the use of PolarClean resulted in a tenfold reduction in defect density. []
A: PolarClean's lack of toxicity and biodegradability make it particularly attractive for applications sensitive to solvent toxicity, such as the agri-food industry and desalination. This opens up new possibilities for using layered materials in these sectors. []
A: Yes, studies have investigated Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (MDMO) as a green solvent for cleaning end-of-life polyvinylidene fluoride (PVDF) membranes from membrane bioreactors. []
A: MDMO cleaning significantly restored the water permeance of the fouled membranes, achieving nearly 100% flux recovery. This cleaning process also maintained the membrane's rejection ability and stability. []
A: Molecular dynamic simulations suggest that MDMO interacts strongly with PVDF, allowing it to displace irrecoverable foulants from the membrane surface. This interaction leads to the desorption of the foulants and their diffusion into the bulk MDMO solvent. []
A: Tests in lab-scale membrane bioreactors treating real wastewater have confirmed that EOL membranes cleaned with MDMO can be reused effectively. []
A: PolarClean, along with other greener solvents like N-butylpyrrolidinone (NBP), is being explored as a safer alternative in peptide synthesis to minimize the formation of toxic hydrogen cyanide (HCN) often generated in reactions using diisopropylcarbodiimide (DIC) and ethyl (hydroxyimino)cyanoacetate (Oxyma). []
A: Studies indicate that the solvent used can significantly influence the formation of HCN in DIC/Oxyma-mediated reactions. PolarClean, particularly when used in combination with ethyl acetate, can substantially decrease the rate of HCN generation compared to traditional solvents like DMF. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.